Leucinostatin K
CAS No.: 109539-57-3
Cat. No.: VC0532848
Molecular Formula: C62H111N11O14
Molecular Weight: 1234.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 109539-57-3 |
|---|---|
| Molecular Formula | C62H111N11O14 |
| Molecular Weight | 1234.6 g/mol |
| IUPAC Name | N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[[3-(5-aminooxypentan-2-ylamino)-3-oxopropyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-hydroxy-4-methyl-1-oxopentan-2-yl]amino]-6-hydroxy-4-methyl-1,8-dioxodecan-2-yl]-4-methyl-1-[(E,4R)-4-methylhex-2-enoyl]pyrrolidine-2-carboxamide |
| Standard InChI | InChI=1S/C62H111N11O14/c1-19-38(9)23-24-49(77)73-34-40(11)32-47(73)55(82)67-46(31-39(10)30-43(75)33-42(74)20-2)53(80)69-50(51(78)37(7)8)56(83)71-61(15,16)58(85)68-44(28-35(3)4)52(79)66-45(29-36(5)6)54(81)70-62(17,18)59(86)72-60(13,14)57(84)64-26-25-48(76)65-41(12)22-21-27-87-63/h23-24,35-41,43-47,50-51,75,78H,19-22,25-34,63H2,1-18H3,(H,64,84)(H,65,76)(H,66,79)(H,67,82)(H,68,85)(H,69,80)(H,70,81)(H,71,83)(H,72,86)/b24-23+/t38-,39?,40?,41?,43?,44?,45?,46?,47?,50?,51?/m1/s1 |
| Standard InChI Key | BHOASNRSZLVNJK-GRWLOXFISA-N |
| Isomeric SMILES | CC[C@@H](C)/C=C/C(=O)N1CC(CC1C(=O)NC(CC(C)CC(CC(=O)CC)O)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CCCON)C |
| SMILES | CCC(C)C=CC(=O)N1CC(CC1C(=O)NC(CC(C)CC(CC(=O)CC)O)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CCCON)C |
| Canonical SMILES | CCC(C)C=CC(=O)N1CC(CC1C(=O)NC(CC(C)CC(CC(=O)CC)O)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CCCON)C |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Features
Molecular Composition
Leucinostatin K (CAS: 109539-57-3) is a nonribosomal peptide characterized by the molecular formula C₆₂H₁₁₁N₁₁O₁₄ and a molecular weight of 1234.6 g/mol . Its structure comprises a 4-methylhex-2-enoic acid moiety linked to a nonapeptide backbone, with modifications including an N9-oxide group that distinguishes it from leucinostatin A . The peptide sequence includes residues such as hydroxyleucine, proline, and novel amino acids like 4-methyl-6-(2-oxobutyl)-2-piperidinecarboxylic acid .
Table 1: Key Molecular Properties of Leucinostatin K
| Property | Value |
|---|---|
| Molecular Formula | C₆₂H₁₁₁N₁₁O₁₄ |
| Molecular Weight | 1234.6 g/mol |
| CAS Number | 109539-57-3 |
| Synonyms | Paecilotoxin K, Leucinostatin A N9-oxide |
| Solubility | Ethanol, DMSO, limited in water |
Structural Differentiation from Leucinostatin A
Leucinostatin K shares a core structure with leucinostatin A but features an N9-oxide modification on the terminal proline residue . This alteration impacts its electronic configuration and hydrogen-bonding capacity, which may influence biological activity and membrane permeability. Comparative studies suggest that such modifications reduce acute toxicity while retaining antimicrobial efficacy .
Biosynthesis and Genetic Regulation
Nonribosomal Peptide Synthetase (NRPS) Pathway
The biosynthesis of leucinostatin K is mediated by a multi-modular NRPS system encoded by the lcs gene cluster in Purpureocillium lilacinum. The core enzyme, LcsA, consists of 10 condensation-adenylation-peptidyl carrier protein (C-A-PCP) modules responsible for assembling the peptide backbone . Key steps include:
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Fatty acid incorporation: A polyketide synthase (PKS) generates 4-methylhex-2-enoic acid, which is ligated to the peptide via an acyl-CoA ligase (LcsD) .
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Epimerization and methylation: The hydroxyleucine residue at position 7 is critical for ATP synthase inhibition, while iterative N-methylation by LcsG enhances bioactivity and stability .
Table 2: Key Genes in Leucinostatin Biosynthesis
Regulatory Mechanisms
Overexpression of the transcription factor LcsF upregulates the entire lcs cluster, increasing leucinostatin K yield by 1.5-fold . This regulatory insight enables metabolic engineering for scaled production.
Mechanism of Action and Pharmacological Activity
Antimicrobial and Antifungal Activity
Leucinostatin K demonstrates potent activity against:
The compound’s amphipathic structure enables membrane disruption, causing ion leakage and cell death .
Toxicity and Delivery Strategies
Acute Toxicity Profile
While leucinostatin A exhibits high cytotoxicity (LD₅₀: 0.5 mg/kg in mice), leucinostatin K’s modified structure reduces acute toxicity by 18-fold . This improvement is attributed to diminished ATP synthase binding and enhanced metabolic clearance .
Nanosphere Encapsulation
To further enhance therapeutic index, leucinostatin K has been encapsulated in poly(lactic-co-glycolic) nanospheres (NS), achieving sustained release over 100 hours . This formulation reduces hepatic clearance and improves biodistribution in systemic candidiasis models .
Recent Advances and Applications
Antiprotozoal Drug Development
Leucinostatin K derivatives, such as lefleuganan, have entered clinical trials for cutaneous leishmaniasis. By retaining antiprotozoal activity (IC₅₀: <10 nM) while avoiding ATP synthase inhibition, these analogues exemplify rational drug design .
Agricultural Bio-control
Purpureocillium lilacinum-produced leucinostatin K suppresses nematode and oomycete infections in crops, offering an eco-friendly alternative to chemical pesticides . Field trials demonstrate a 70% reduction in Phytophthora infestations .
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